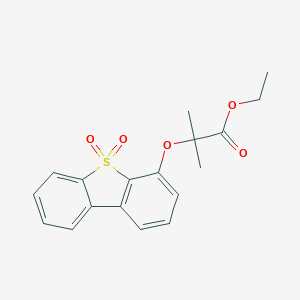

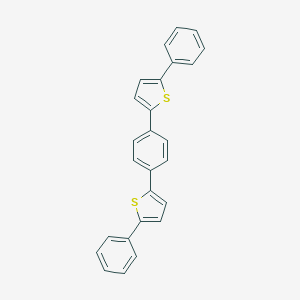

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

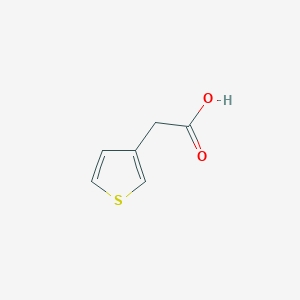

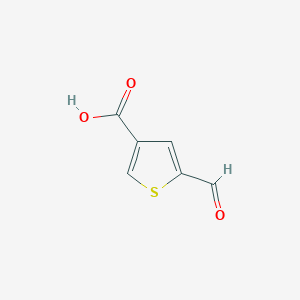

Cyclopenta-1,3-diene is an organic compound with the formula C5H6. It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is mainly used for the production of cyclopentene and its derivatives .

Synthesis Analysis

Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds . This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .Molecular Structure Analysis

The molecular structure of cyclopenta-1,3-diene can be viewed using Java or Javascript . The IUPAC Standard InChI for cyclopenta-1,3-diene is InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2 .Chemical Reactions Analysis

In the Diels-Alder reaction, three things always occur: 3 pi bonds break, 2 sigma bonds and one new pi bond are formed, and a new six-membered ring is formed . This also applies to reactions of cyclic dienes and dienophiles .Physical And Chemical Properties Analysis

Cyclopenta-1,3-diene is a colorless liquid with an irritating, terpene-like odor . Its boiling point is 107°F, and its molecular weight is 66.1 . The freezing point/melting point is -121°F, and the vapor pressure is 400 mmHg .Applications De Recherche Scientifique

1,3-Oxazole Derivatives : 1,3-Oxazole is a unique heterocyclic compound with nitrogen and oxygen atoms, making it a significant class of heterocycles. Its derivatives are known for their broad applications in various fields. The versatility and structural diversity of 1,3-oxazole derivatives have led to an increase in research articles exploring their utility and versatility. These compounds are seen as promising building blocks for developing novel substituted derivatives, and metal-based catalytic strategies have been increasingly explored for their synthesis (Shinde et al., 2022).

Cycloaddition Reactions : Cycloaddition represents a powerful method in organic chemistry for creating cyclic structures, including five- and six-membered rings. The [4 + 3] cycloaddition, involving a 1,3-diene and an allyl or oxyallyl cation, offers rapid access to functionalized seven-membered carbocycles. This method is valued for its high levels of convergency and stereoselectivity, making it attractive for preparative chemistry. The review by Rigby and Pigge (1998, 2004) provides a comprehensive overview of the literature on [4 + 3] cycloadditions (Rigby & Pigge, 1998).

Diels–Alder Reactions with Oxazole-Olefin : Intramolecular Diels–Alder reactions (DARs) involving oxazole-olefin have been a focus for synthesizing various heterocycles, including bicyclic, tricyclic, and polycyclic compounds. These reactions are instrumental in constructing complex natural products and have been extensively reviewed for methodologies spanning the last two decades (Reddy et al., 2021).

Metal-Ion Sensing Applications : Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are pivotal in various fields like pharmacology, polymers, and organic electronics. They are recognized for their ease of synthesis and the ability to link π-conjugated groups. Their attributes make them suitable for developing potential chemosensors, especially for metal-ion sensing, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (Sharma et al., 2022).

Safety And Hazards

Propriétés

Numéro CAS |

162157-03-1 |

|---|---|

Nom du produit |

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |

Formule moléculaire |

C16H19FeNO |

Poids moléculaire |

297.17 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |

InChI |

InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |

Clé InChI |

MOTUFOCNRSDOMK-YQFADDPSSA-N |

SMILES isomérique |

CC(C)[C@H]1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)